4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine
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Overview
Description
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that contains both a benzimidazole and a morpholine ring. Benzimidazole derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry . The presence of a chlorine atom and a morpholine ring in this compound potentially enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine typically involves the reaction of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination . One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired benzimidazole derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of this compound with reduced functional groups.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The presence of the chlorine atom and morpholine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(morpholin-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an imidazole ring.
2-(substituted-phenyl) benzimidazole derivatives: These compounds have similar benzimidazole cores but different substituents, leading to varied biological activities.
Uniqueness
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of both a chlorine atom and a morpholine ring, which enhance its pharmacological properties and make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLNZAXCSBCBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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